METHYL 3-{2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE
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Overview
Description
METHYL 3-{2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound with the molecular formula C16H17N3O3S It is characterized by the presence of a pyrimidine ring, a benzoate ester, and a thioacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps. One common method starts with the preparation of the intermediate 2,6-dimethylpyrimidine-4-thiol. This intermediate is then reacted with methyl 3-aminobenzoate in the presence of an appropriate coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
METHYL 3-{2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Mechanism of Action
The mechanism of action of METHYL 3-{2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The thioacetyl group may also play a role in binding to active sites of enzymes, thereby modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[(2,6-dimethylpyrimidin-4-yl)thio]acetyl}amino)benzoate
- Methyl 3-({[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate)
Uniqueness
METHYL 3-{2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a pyrimidine ring and a thioacetyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H17N3O3S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
methyl 3-[[2-(2,6-dimethylpyrimidin-4-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C16H17N3O3S/c1-10-7-15(18-11(2)17-10)23-9-14(20)19-13-6-4-5-12(8-13)16(21)22-3/h4-8H,9H2,1-3H3,(H,19,20) |
InChI Key |
APYWOQNXRMHPCA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)C)SCC(=O)NC2=CC=CC(=C2)C(=O)OC |
Canonical SMILES |
CC1=CC(=NC(=N1)C)SCC(=O)NC2=CC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
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